N-[4-[2-(4-nitrophenyl)ethenyl]phenyl]acetamide
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Overview
Description
N-[4-[2-(4-nitrophenyl)ethenyl]phenyl]acetamide: is an organic compound with the molecular formula C16H14N2O3. It is characterized by the presence of a nitrophenyl group and an ethenyl linkage, making it a compound of interest in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-[2-(4-nitrophenyl)ethenyl]phenyl]acetamide typically involves the reaction of 4-nitrobenzaldehyde with 4-acetamidostyrene under basic conditions. The reaction proceeds via a Knoevenagel condensation, followed by a subsequent reduction step to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: N-[4-[2-(4-nitrophenyl)ethenyl]phenyl]acetamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in a range of chemical reactions, making it valuable in synthetic organic chemistry.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and reaction mechanisms. Its nitrophenyl group can act as a chromophore, facilitating spectroscopic studies.
Medicine: While not a drug itself, derivatives of this compound may have potential pharmaceutical applications. Research into its analogs could lead to the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which N-[4-[2-(4-nitrophenyl)ethenyl]phenyl]acetamide exerts its effects is largely dependent on its chemical structure. The nitrophenyl group can participate in electron transfer reactions, while the ethenyl linkage provides a site for conjugation and interaction with other molecules. These properties enable the compound to act as a versatile intermediate in various chemical processes.
Comparison with Similar Compounds
N-[4-[2-(4-hydroxyphenyl)ethenyl]phenyl]acetamide: This compound has a hydroxy group instead of a nitro group, which alters its reactivity and applications.
N-[4-[2-(4-aminophenyl)ethenyl]phenyl]acetamide: The amino group provides different chemical properties, making it useful in different contexts.
N-[4-[2-(4-methoxyphenyl)ethenyl]phenyl]acetamide: The methoxy group changes the compound’s solubility and reactivity.
Uniqueness: N-[4-[2-(4-nitrophenyl)ethenyl]phenyl]acetamide is unique due to its nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific electron-donating or electron-withdrawing characteristics.
Properties
Molecular Formula |
C16H14N2O3 |
---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
N-[4-[2-(4-nitrophenyl)ethenyl]phenyl]acetamide |
InChI |
InChI=1S/C16H14N2O3/c1-12(19)17-15-8-4-13(5-9-15)2-3-14-6-10-16(11-7-14)18(20)21/h2-11H,1H3,(H,17,19) |
InChI Key |
KMYUHKCVKYYXKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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